

Spectroscopic Analysis of 2-Iodo-5-nitroanisole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-5-nitroanisole**

Cat. No.: **B1296816**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-iodo-5-nitroanisole**, a key intermediate in various synthetic applications. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The spectral data presented below has been compiled from various sources and represents typical values observed for **2-iodo-5-nitroanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectral Data for **2-Iodo-5-nitroanisole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.63	d	2.7	H-6
8.00	dd	8.9, 2.7	H-4
6.94	d	8.9	H-3
3.95	s	-	-OCH ₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: ¹³C NMR Spectral Data for **2-Iodo-5-nitroanisole**

Chemical Shift (δ) ppm	Assignment
163.7	C-1 (C-OCH ₃)
147.8	C-5 (C-NO ₂)
135.5	C-4
129.8	C-6
112.5	C-3
86.0	C-2 (C-I)
56.8	-OCH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for **2-Iodo-5-nitroanisole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1595, 1475	Strong	Aromatic C=C Bending
1515, 1340	Strong	Asymmetric & Symmetric N-O Stretch (NO ₂)
1260	Strong	Aryl-O Stretch
1020	Medium	C-O-C Stretch
880-800	Strong	C-H Out-of-plane Bending
~530	Medium	C-I Stretch

Sample Preparation: KBr pellet or Nujol mull

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **2-Iodo-5-nitroanisole**

m/z	Relative Intensity (%)	Assignment
279	100	[M] ⁺ (Molecular Ion)
264	40	[M - CH ₃] ⁺
234	15	[M - NO ₂ + H] ⁺
218	25	[M - CH ₃ - NO ₂] ⁺
152	10	[M - I] ⁺
107	30	[C ₆ H ₄ O ₂ N] ⁺
76	20	[C ₆ H ₄] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like **2-iodo-5-nitroanisole**.

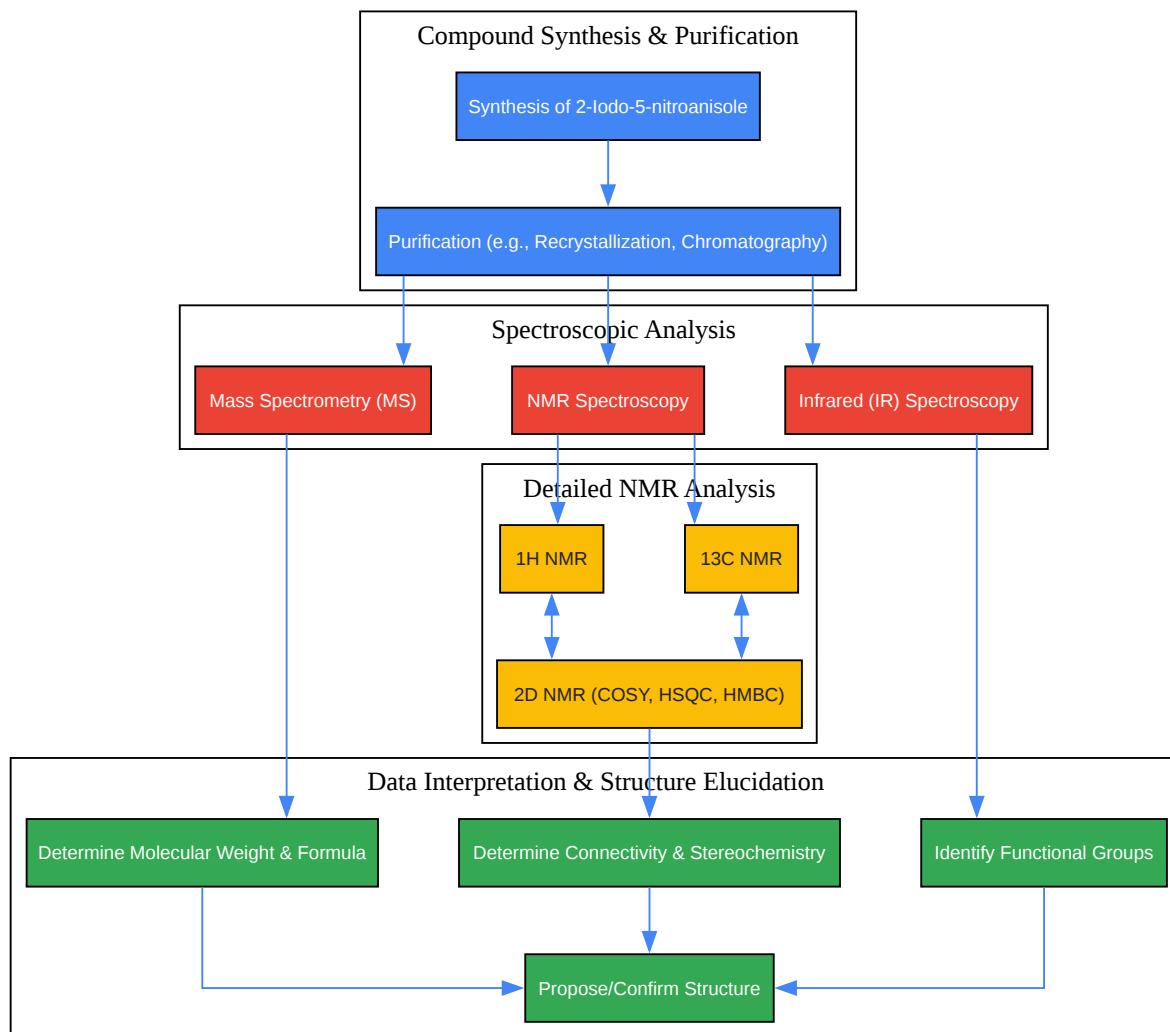
NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Approximately 5-10 mg of **2-iodo-5-nitroanisole** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
 - ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for ¹H)

or the residual solvent peak (77.16 ppm for CDCl_3 in ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **2-iodo-5-nitroanisole** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired.


Mass Spectrometry (MS)

- Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
- Ionization:
 - Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Iodo-5-nitroanisole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296816#2-iodo-5-nitroanisole-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com